molecular formula C19H19NO3S B2861657 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide CAS No. 2097899-00-6

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2861657
CAS No.: 2097899-00-6
M. Wt: 341.43
InChI Key: JGWBQGDBKIFFLC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide is an organic compound that features a complex structure with furan, thiophene, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethanol and 2-(thiophen-3-yl)ethanol. These intermediates can be synthesized through the following steps:

  • Furan-2-yl and Thiophen-3-yl Intermediates

      Furan-2-yl Intermediate: Furan-2-carboxaldehyde is reduced to furan-2-ylmethanol using a reducing agent like sodium borohydride.

      Thiophen-3-yl Intermediate: Thiophene-3-carboxaldehyde is similarly reduced to thiophen-3-ylmethanol.

  • Formation of the Amide Bond

    • The intermediates are then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and possible interactions with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The furan and thiophene rings may play a role in the compound’s ability to interact with aromatic amino acids in proteins, while the phenoxy group could enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)-2-phenoxypropanamide
  • N-(2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide
  • N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide is unique due to the combination of furan, thiophene, and phenoxy groups in its structure. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications. The presence of both furan and thiophene rings allows for diverse reactivity and potential interactions with biological targets, setting it apart from similar compounds that may only contain one of these rings.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14(23-16-6-3-2-4-7-16)19(21)20-12-17(15-9-11-24-13-15)18-8-5-10-22-18/h2-11,13-14,17H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWBQGDBKIFFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CSC=C1)C2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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